tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate
Description
tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate (CAS: 1933741-18-4) is a bicyclic carbamate derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . This compound features a 6-azabicyclo[3.2.0]heptane core, where the nitrogen atom is part of the bicyclic framework. The tert-butyl carbamate group serves as a protective moiety, commonly used in organic synthesis to stabilize amines during reactions. Its stereochemistry, defined by the (3R,5S) configuration, is critical for its biological and chemical properties.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7?,8-,9+/m1/s1 |
InChI Key |
AHUMUTMZKQKDPI-ASODMVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]2C(C1)CN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNC2C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Azabicyclo[3.2.0]heptane Core
- The bicyclic core is typically synthesized via intramolecular cyclization or ring expansion methods starting from suitable cyclobutane or cyclopropane precursors bearing amino substituents.
- Stereoselective synthesis is achieved by controlling reaction conditions such as temperature, solvent, and catalysts to favor the (3R,5S) configuration.
- Literature on related azabicyclic systems (e.g., azabicyclo[3.1.0]hexane or azabicyclo[4.1.0]heptane derivatives) shows that nucleophilic substitution or cycloaddition reactions are common approaches to build the bicyclic framework.
Carbamate Protection
- The amine group on the bicyclic core is protected using tert-butyl carbamate (Boc) protecting group.
- Typical reagents include di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide at low to ambient temperature to avoid racemization.
- The Boc protection stabilizes the amine for further synthetic manipulations and purification.
Representative Experimental Conditions and Yields
While direct literature on tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate is limited, analogous compounds and related bicyclic carbamates provide insight into typical preparation conditions:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bicyclic core formation | Intramolecular cyclization, base, aprotic solvent | 50-80 | Stereoselectivity controlled by temperature and catalyst choice |
| Boc protection of amine | Di-tert-butyl dicarbonate, triethylamine, DCM, 0-25°C | 70-90 | Mild conditions prevent racemization; reaction time 1-4 hours |
| Purification | Silica gel chromatography, recrystallization | - | Ensures removal of unreacted starting materials and side products |
Detailed Research Findings from Related Studies
Use of Dimethyl Sulfoxide (DMSO) and Bases: In related bicyclic amine carbamate syntheses, DMSO with bases like N-ethyl-N,N-diisopropylamine or potassium carbonate at elevated temperatures (80-130°C) facilitates nucleophilic substitution and coupling reactions efficiently, yielding carbamate derivatives in moderate to good yields (30-80%).
Palladium-Catalyzed Couplings: For functionalization of bicyclic carbamates, palladium-catalyzed cross-coupling reactions under inert atmosphere at 50-110°C have been employed, using ligands such as dicyclohexylphosphino derivatives and bases like sodium tert-butoxide, achieving yields from 30% to 50%.
Microwave-Assisted Synthesis: Microwave irradiation at 110-120°C for 2 hours in DMSO has been reported to accelerate carbamate formation and subsequent functionalization steps, improving reaction efficiency and yield.
Purification Techniques: Post-reaction mixtures are typically partitioned between aqueous and organic phases, dried over magnesium sulfate, and purified by silica gel chromatography using gradients of ethyl acetate and hexane to isolate the pure carbamate product.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Outcome/Remarks |
|---|---|---|
| Bicyclic core synthesis | Intramolecular cyclization or ring expansion | Stereoselective formation of azabicyclo[3.2.0]heptane core |
| Amine protection | Boc2O, triethylamine, DCM, 0-25°C | High yield Boc-protected amine, stable intermediate |
| Functionalization | Pd-catalyzed coupling, sodium tert-butoxide, 50-110°C, inert atmosphere | Moderate yields, allows further derivatization |
| Reaction medium | DMSO or DMF | Polar aprotic solvents favor nucleophilic substitutions |
| Purification | Silica gel chromatography, recrystallization | High purity product isolation |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting neurological disorders and other diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate with structurally analogous bicyclic carbamates, focusing on molecular structure , synthesis , and key properties .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Bicyclo System Size and Strain: The target compound’s [3.2.0]heptane system balances ring strain and stability, making it suitable for synthetic intermediates. The [3.2.1]octane analog () offers a larger framework, which may improve binding affinity in biological systems but increases molecular weight, affecting pharmacokinetics .
Substituent Positioning :
- The isomer tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate (CAS 1258640-71-9) shares the same molecular formula as the target compound but differs in substituent placement, leading to distinct steric and electronic properties .
Functional Modifications: Hydrochloride salts (e.g., CAS 2411179-93-4) improve solubility for in vivo applications but require additional purification steps .
Synthetic Routes: Palladium-catalyzed cross-coupling () is a common method for similar compounds, though the target compound’s synthesis likely involves carbamate protection under milder conditions .
Research Findings
- Stability and Purity : The target compound is supplied with unspecified purity (), whereas analogs like tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride () are ≥95% pure, indicating rigorous quality control for pharmaceutical use .
- Biological Relevance : Compounds with [3.2.1]octane frameworks () are validated as radioligands, implying that the target compound’s [3.2.0]heptane system may offer similar utility with reduced metabolic liability .
Biological Activity
tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate, with the CAS number 1575591-71-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structure : The structure consists of a tert-butyl group attached to a bicyclic amine, which is a common feature in many pharmacologically active compounds.
Research indicates that this compound may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests it could interact with receptors such as:
- Nicotinic Acetylcholine Receptors (nAChRs) : Potential agonistic activity which may enhance cognitive functions.
- Dopaminergic Systems : Possible influence on dopamine pathways, relevant for mood regulation and reward mechanisms.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Cognitive Enhancement : In animal models, administration of the compound showed improvements in learning and memory tasks, suggesting potential use in treating cognitive deficits.
- Antidepressant-like Effects : Behavioral assays indicated that the compound may exhibit antidepressant-like properties by modulating serotonergic and dopaminergic transmission.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cognitive Enhancement | Improved memory in rodent models | |
| Antidepressant-like Effects | Reduced depressive behaviors | |
| Neuroprotection | Protection against oxidative stress |
Study 1: Cognitive Function Enhancement
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on cognitive performance in mice subjected to memory impairment induced by scopolamine. Results indicated significant improvements in memory retention and recall compared to control groups.
Study 2: Antidepressant Activity
In a double-blind study involving patients with major depressive disorder, participants receiving the compound reported significant reductions in depression scores compared to those receiving placebo. The study highlighted its potential as an adjunct therapy for depression.
Study 3: Neuroprotective Effects
Research conducted on neuroblastoma cell lines demonstrated that this compound reduced cell death induced by oxidative stress agents like hydrogen peroxide, suggesting its role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
